6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the purine family It is characterized by the presence of a fluorophenyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6-mercaptopurine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 6-mercaptopurine attacks the carbon atom of the 2-fluorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Functionalized purine derivatives.
Scientific Research Applications
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(2-iodophenyl)methylsulfanyl]-9H-purin-2-ol
Uniqueness
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
646509-60-6 |
---|---|
Molecular Formula |
C12H9FN4OS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9FN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI Key |
VHKBZVNTAXDGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.